Pentan-2-yl 2-methylbut-2-enoate
Description
Properties
CAS No. |
63473-51-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pentan-2-yl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(4)12-10(11)8(3)6-2/h6,9H,5,7H2,1-4H3 |
InChI Key |
JGFYLJORRNSTCG-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC(=O)C(=CC)C |
Canonical SMILES |
CCCC(C)OC(=O)C(=CC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tiglate Esters and Analogues
Impact of Structural Variations
A. Alcohol Chain Modifications
- Branching vs. Unsaturation: The hex-3-enyl group in (E,Z)-hex-3-enyl(E)-2-methylbut-2-enoate introduces unsaturation, likely enhancing volatility and insect attractant properties compared to the saturated pentan-2-yl group .
B. Acid Group Modifications
- Tiglate vs. Methacrylate: Replacing the tiglate group with 2-methylprop-2-enoate (methacrylate) shortens the acid chain, altering lipophilicity and reactivity. This may explain differences in commercial applications, as methacrylates are widely used in polymers, whereas tiglates are more bioactive .
- Bioactivity: Tiglate esters like Compound 14 exhibit moderate antitrypanosomal activity, but selectivity improves with hydroxymethyl substituents (e.g., Compound 1 in shows 16-fold higher activity) .
C. Functional Group Additions
- Aromatic Amines: Adding benzoylamino groups () introduces hydrogen-bonding sites, affecting solubility and synthetic complexity. Such modifications are critical in pharmaceutical intermediates .
Research Findings on Structure-Activity Relationships
Biological Activity: Tiglate esters are associated with pest attractancy () and antitrypanosomal effects (). The α,β-unsaturated ester may act as a Michael acceptor, interacting with biological nucleophiles .
Synthetic Accessibility : Esters with branched alcohols (e.g., pentan-2-yl) often require specialized catalysts (e.g., PTSA in ) or microwave-assisted synthesis (), highlighting the need for optimized reaction conditions .
Physical Properties : Branching in the alcohol moiety reduces boiling points and increases volatility, as seen in methylpentane derivatives (–5). This trait is critical for semiochemical applications .
Preparation Methods
General Esterification Approach
The primary synthetic route to this compound involves esterification of 2-methylbut-2-enoic acid (or its acid derivatives) with pentan-2-ol (2-pentanol). This reaction is typically catalyzed by acid catalysts or facilitated by coupling agents to improve yield and selectivity.
Esterification Using Acid Chlorides
One common method involves reacting pentan-2-ol with 2-methylbut-2-enoic acid chloride under controlled conditions. The acid chloride is prepared from the corresponding acid by treatment with reagents such as thionyl chloride or oxalyl chloride. The esterification proceeds via nucleophilic attack of the alcohol on the acid chloride, producing the ester and releasing HCl.
- Reaction conditions: Typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to control reactivity.
- Catalysts: Pyridine or triethylamine may be used to neutralize the HCl formed.
- Purification: The product is purified by silica gel chromatography or distillation.
Direct Esterification Using DCC/DMAP Coupling
An alternative preparation method uses direct coupling of 2-methylbut-2-enoic acid with pentan-2-ol employing coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids the need to prepare acid chlorides and is often preferred for sensitive substrates.
- Procedure: The acid and alcohol are mixed with DCC and a catalytic amount of DMAP in an inert solvent such as dichloromethane.
- Reaction time: Typically several hours at room temperature.
- Byproducts: Dicyclohexylurea precipitates and is removed by filtration.
- Yield: High yields (up to 75-85%) with minimal side reactions.
Transesterification Approaches
Though less common for this compound, transesterification can be employed by reacting an ester of 2-methylbut-2-enoic acid (e.g., methyl or ethyl ester) with pentan-2-ol in the presence of acid or base catalysts.
- Catalysts: Acidic catalysts like p-toluenesulfonic acid or basic catalysts like sodium methoxide.
- Conditions: Elevated temperatures (50-100 °C) under reflux.
- Advantages: Useful when acid chlorides or coupling agents are unavailable.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid Chloride Esterification | 2-methylbut-2-enoic acid chloride + pentan-2-ol | Anhydrous solvent, 0-25 °C, base catalyst (pyridine) | 70-80 | Requires acid chloride preparation |
| DCC/DMAP Coupling | 2-methylbut-2-enoic acid + pentan-2-ol + DCC + DMAP | Room temperature, inert solvent | 75-85 | Mild conditions, high purity product |
| Transesterification | Methyl/ethyl 2-methylbut-2-enoate + pentan-2-ol + acid/base catalyst | Reflux, 50-100 °C | 60-70 | Longer reaction time, catalyst removal needed |
Detailed Research Findings
Experimental Data from Literature
- A study on related esters (2-methylbut-3-en-2-yl methacrylate) demonstrated successful esterification via acid chloride and DCC/DMAP methods, yielding colorless liquids with high purity and good yields (37-75%).
- Esterification reactions involving sensitive unsaturated acids require low temperature and inert atmosphere to prevent polymerization or side reactions.
- Purification is commonly achieved by silica gel chromatography using low percentages of ethyl ether in pentane as eluent, ensuring removal of impurities and byproducts.
Analytical Characterization
- Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 NMR (13C NMR) spectroscopy confirm the ester structure, with characteristic chemical shifts for vinyl protons and ester moieties.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular mass consistent with C10H18O2 esters.
- Thin Layer Chromatography (TLC) Rf values vary depending on solvent system but typically range around 0.4-0.5 in low polarity mixtures (e.g., 3% Et2O in pentane).
Q & A
Q. What are the optimal synthetic routes for Pentan-2-yl 2-methylbut-2-enoate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic routes typically involve esterification between 2-methylbut-2-enoic acid and pentan-2-ol, catalyzed by acid (e.g., H₂SO₄) or enzymes. Systematic optimization requires varying parameters:
- Catalyst loading (0.1–5 mol%) to balance reaction rate and side-product formation.
- Solvent selection (polar aprotic vs. non-polar) to control reaction kinetics.
- Temperature (25–80°C) to optimize yield while avoiding decomposition.
- Analytical validation via GC-MS or HPLC (e.g., using protocols in and ) ensures purity ≥98%.
Q. How can spectroscopic and chromatographic techniques be integrated to characterize this compound unambiguously?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies ester carbonyl (δ ~165–175 ppm) and alkene protons (δ ~5–6 ppm).
- IR : Confirms ester C=O stretch (~1740 cm⁻¹) and conjugated alkene (~1650 cm⁻¹).
- GC-MS : Quantifies purity and detects low-abundance isomers (e.g., using methods in ).
- Cross-validate with reference standards from authoritative databases like PubChem .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported bioactivity data of this compound across studies?
Methodological Answer:
- Meta-analysis framework :
Compare experimental conditions (e.g., cell lines, concentrations) across studies .
Validate bioassay protocols (e.g., cytotoxicity vs. enzymatic inhibition assays in ).
Replicate studies under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) .
- Use statistical tools (ANOVA, regression) to identify confounding factors .
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic addition reactions?
Methodological Answer:
- Computational modeling : Apply DFT calculations to map electron density around the α,β-unsaturated ester system .
- Experimental validation :
- Compare reaction rates with structurally similar esters (e.g., varying alkyl chain length).
- Monitor intermediates via in-situ FTIR or stopped-flow spectroscopy (methods in ).
Q. What computational chemistry approaches are validated for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict solubility parameters and partition coefficients (log P) .
- QSAR models : Correlate structural descriptors (e.g., molar refractivity, polar surface area) with experimental data from .
- Validate predictions against experimental HPLC retention times and solubility assays .
Q. How can kinetic isotope effects (KIEs) be employed to study the ester hydrolysis mechanism of this compound?
Methodological Answer:
- Deuterium labeling : Synthesize deuterated analogs at the ester carbonyl or α-positions.
- Rate comparison : Measure hydrolysis rates (e.g., in D₂O vs. H₂O) to distinguish between acid-catalyzed vs. nucleophilic mechanisms .
- Analyze KIE data using Eyring plots to infer transition-state geometry .
Q. What quality control protocols ensure batch-to-batch consistency in laboratory-scale synthesis of this compound?
Methodological Answer:
- In-process monitoring : Use inline FTIR to track reaction progress and intermediate formation.
- Stability testing : Assess thermal degradation via accelerated aging studies (40–60°C, 75% RH) .
- Statistical process control (SPC) : Apply control charts to critical parameters (e.g., yield, purity) across batches .
Q. How do solvent polarity and proticity affect the conformational stability of this compound?
Methodological Answer:
- Circular dichroism (CD) : Measure solvent-induced shifts in ester carbonyl orientation.
- Solvatochromic analysis : Correlate solvent parameters (e.g., Kamlet-Taft) with NMR chemical shift changes .
- Compare dielectric constants of solvents (e.g., hexane vs. methanol) to model dipole-dipole interactions .
Q. What structural analogs of this compound demonstrate significant structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- SAR library design : Synthesize analogs with variations in:
Q. How should researchers design controlled experiments to differentiate between autoxidation and enzyme-mediated degradation pathways for this compound in biological systems?
Methodological Answer:
- Experimental controls :
Chemical inhibition : Use antioxidants (e.g., BHT) to suppress autoxidation .
Enzyme knockout : Test degradation in enzyme-deficient cell lines or with protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
